Pseudocoptisine chloride

概要

説明

イソコプチシン塩化物は、コリダリスの塊茎から単離され、抗炎症作用や抗健忘作用など、様々な生物活性を持つことで知られています .

2. 製法

合成経路と反応条件: イソコプチシン塩化物は、通常、コリダリスの塊茎などの天然源から合成されます。抽出プロセスには、植物材料からアルカロイドを分離し、続いて目的の化合物を得るための精製工程が含まれます。 反応条件には、多くの場合、化合物の安定性を確保するために、有機溶媒の使用や特定の温度管理が含まれます .

工業生産方法: 工業的な環境では、イソコプチシン塩化物の生産には、大規模な抽出と精製プロセスが含まれます。高度なクロマトグラフィー技術と高速液体クロマトグラフィー(HPLC)の使用は、高純度レベルを達成するために一般的です。 化合物はその後、結晶化され、乾燥されて最終製品が得られます .

準備方法

Synthetic Routes and Reaction Conditions: Isocoptisine chloride is typically synthesized from natural sources, particularly from the Corydalis tuber. The extraction process involves isolating the alkaloid from the plant material, followed by purification steps to obtain the desired compound. The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the stability of the compound .

Industrial Production Methods: In an industrial setting, the production of isocoptisine chloride involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) is common to achieve high purity levels. The compound is then crystallized and dried to obtain the final product .

化学反応の分析

反応の種類: イソコプチシン塩化物は、以下を含む様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、異なる酸化生成物を生成します。

還元: 還元反応は、イソコプチシン塩化物をその還元型に変換できます。

置換: この化合物は、特定の官能基が他の官能基で置換される置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬が、置換反応で使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は様々な酸化された誘導体を生成する可能性があり、一方、還元は化合物の異なる還元型を生成する可能性があります .

科学的研究の応用

Pharmacological Applications

Antimicrobial Activity

Pseudocoptisine chloride has demonstrated significant antimicrobial properties. Research indicates that it exhibits inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell death.

- Case Study : A study conducted on the antibacterial effects of this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro and in vivo studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, which may be beneficial in managing inflammatory diseases.

-

Data Table: Anti-inflammatory Effects

Study Type Inhibitory Cytokines Concentration Used In vitro IL-6, TNF-α 10-100 µM In vivo IL-1β, IL-6 50 mg/kg

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound. It has been shown to exert protective effects against neuronal cell death induced by oxidative stress.

- Case Study : In a model of Parkinson's disease, administration of this compound reduced neuronal loss and improved motor function in treated animals compared to controls. The compound's ability to scavenge free radicals is believed to contribute to these protective effects.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction.

-

Data Table: Anticancer Activity

Cancer Cell Line IC50 (µM) HeLa (Cervical Cancer) 15 MCF-7 (Breast Cancer) 20 A549 (Lung Cancer) 25

Traditional Medicine

Historically, Corydalis species containing this compound have been used in traditional medicine systems for pain relief and as sedatives. Modern pharmacological studies are beginning to validate these traditional uses with scientific evidence.

- Case Study : A clinical trial involving patients with chronic pain conditions found that extracts containing this compound provided significant pain relief compared to placebo, supporting its traditional use.

作用機序

イソコプチシン塩化物は、いくつかの分子標的と経路を通じてその効果を発揮します。

アセチルコリンエステラーゼ阻害: この化合物は、アセチルコリンを分解する酵素であるアセチルコリンエステラーゼの活性を阻害します。

抗炎症経路: イソコプチシン塩化物は、一酸化窒素、腫瘍壊死因子-α、インターロイキン-6などのプロ炎症性メディエーターの産生を減少させます。

6. 類似の化合物との比較

イソコプチシン塩化物は、その特定のベンジルイソキノリン骨格と強力な生物活性のために、類似の化合物の中でユニークです。類似の化合物には以下が含まれます。

コプチシン塩化物: 同様の抗炎症作用を持つ別の四級アルカロイドですが、分子標的が異なります。

ベルベリン塩化物: 抗菌作用と抗炎症作用で知られていますが、作用機序が異なります。

パルマチン塩化物: 構造的に類似していますが、薬理作用が異なります

イソコプチシン塩化物は、アセチルコリンエステラーゼを阻害し、炎症を軽減するという二重の役割を果たすため、様々な科学的および医学的用途において貴重な化合物となっています。

類似化合物との比較

Isocoptisine chloride is unique among similar compounds due to its specific benzylisoquinoline skeleton and its potent biological activities. Similar compounds include:

Coptisine chloride: Another quaternary alkaloid with similar anti-inflammatory properties but different molecular targets.

Berberine chloride: Known for its antimicrobial and anti-inflammatory effects, but with a different mechanism of action.

Palmatine chloride: Shares structural similarities but has distinct pharmacological activities

Isocoptisine chloride stands out due to its dual role in inhibiting acetylcholinesterase and reducing inflammation, making it a valuable compound for various scientific and medical applications.

生物活性

Pseudocoptisine chloride is a quaternary alkaloid derived from the tubers of the Corydalis species, known for its diverse biological activities. This compound has garnered significant interest in pharmacology due to its anti-inflammatory and anti-amnesic properties. The following sections detail the mechanisms of action, biological effects, and relevant research findings associated with this compound.

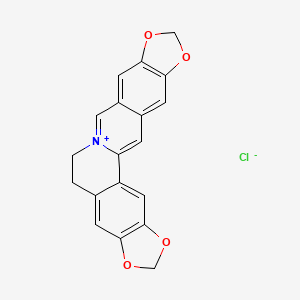

Chemical Structure and Properties

This compound features a benzylisoquinoline skeleton, which is characteristic of many bioactive alkaloids. Its chemical properties allow it to interact with various biological targets, making it a subject of extensive research.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases acetylcholine levels, thereby enhancing cholinergic transmission. The compound has an IC50 value of 12.8 µM against AChE, indicating its potency in this regard .

Additionally, this compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). It achieves this by inhibiting the nuclear factor kappa B (NF-κB) pathway, which is crucial in mediating inflammatory responses .

Anti-inflammatory Activity

Research has demonstrated that this compound significantly reduces LPS-induced NO production in RAW 264.7 macrophage cells in a dose-dependent manner. The compound also decreases the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are pivotal in inflammatory processes .

Table 1: Effects of this compound on Inflammatory Markers

| Concentration (µM) | iNOS Expression | COX-2 Expression | TNF-α Production | IL-6 Production |

|---|---|---|---|---|

| 0 | Baseline | Baseline | Baseline | Baseline |

| 30 | Reduced | Reduced | Reduced | Reduced |

| 60 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| 90 | Maximal Reduction | Maximal Reduction | Maximal Reduction | Maximal Reduction |

Anti-amnesic Activity

In vivo studies have shown that this compound can reverse cognitive impairments induced by scopolamine in mice. When administered at a dosage of 2.0 mg/kg, it significantly improved performance in passive avoidance tests and water maze tasks, indicating its potential as a therapeutic agent for cognitive disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anti-inflammatory Mechanisms : A study published in PubMed indicated that this compound effectively inhibited the activation of NF-κB and reduced pro-inflammatory cytokines in LPS-stimulated macrophages . This research highlights the compound's potential application in treating inflammatory diseases.

- Cognitive Enhancement : Another investigation demonstrated that this compound could ameliorate memory deficits in animal models, suggesting its utility in managing conditions like Alzheimer's disease .

- Chemical Synthesis and Derivatives : Advances in synthetic methodologies have enabled the creation of various derivatives of this compound, potentially enhancing its biological activity and therapeutic applications .

特性

IUPAC Name |

5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14NO4.ClH/c1-2-20-8-13-6-18-17(22-9-23-18)5-12(13)3-15(20)14-7-19-16(4-11(1)14)21-10-24-19;/h3-8H,1-2,9-10H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOVLUUBUAZWIN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=CC3=CC4=C(C=C3C=C2C5=CC6=C(C=C51)OCO6)OCO4.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。